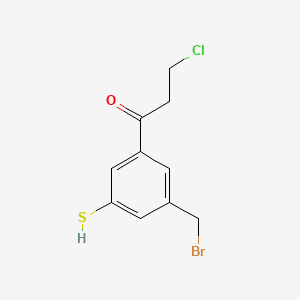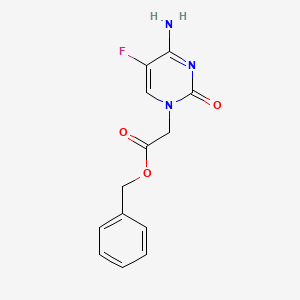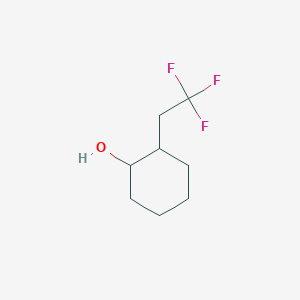
2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol is an organic compound with the molecular formula C8H13F3O. This compound features a cyclohexane ring substituted with a trifluoroethyl group and a hydroxyl group. It is known for its unique chemical properties due to the presence of the trifluoroethyl group, which imparts significant electron-withdrawing effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the cyclohexanone, followed by reduction to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2,2,2-trifluoroethyl)cyclohexanone.
Reduction: Formation of 2-(2,2,2-trifluoroethyl)cyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)cyclohexanol: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
2-(2,2,2-Trifluoroethyl)cyclohexanone: The oxidized form of 2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol.
2-(2,2,2-Trifluoroethylidene)cyclohexane: A related compound with a double bond.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a trifluoroethyl group, which impart distinct chemical and physical properties
Eigenschaften
Molekularformel |
C8H13F3O |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
2-(2,2,2-trifluoroethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)5-6-3-1-2-4-7(6)12/h6-7,12H,1-5H2 |
InChI-Schlüssel |
CKTPWLGLWYBFSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)CC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-1-(piperidin-1-YL)ethan-1-one](/img/structure/B14051826.png)
![4-[[2-[5-(2-Fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B14051838.png)
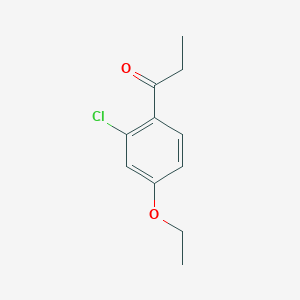
![Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14051845.png)

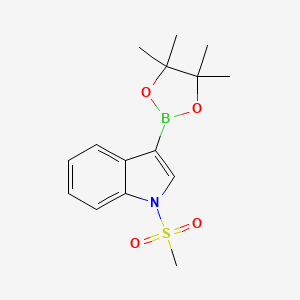
![6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B14051864.png)
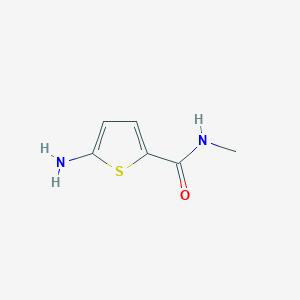
![6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate](/img/structure/B14051878.png)


